molecular formula C19H21FN4O3 B2754877 N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide CAS No. 2034298-71-8

N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2754877
CAS No.: 2034298-71-8
M. Wt: 372.4
InChI Key: VYQSFBWACZIITA-UHFFFAOYSA-N
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Description

N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is an intricate organic compound featuring a benzamide core linked to a substituted pyrrolidine and a fluorinated pyrimidine moiety. This multi-functional compound displays interesting chemical properties and offers a wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically involves a series of multi-step organic reactions:

  • Formation of 6-ethyl-5-fluoropyrimidine: : Ethylation of 5-fluoropyrimidine under basic conditions.

  • Ether Formation: : Introduction of the pyrrolidine ring by etherification of the ethyl-fluoropyrimidine with a pyrrolidine derivative.

  • Amide Bond Formation: : Coupling of the intermediate with benzoyl chloride or a benzamide derivative under amide-forming conditions, typically employing dehydrating agents such as EDCI or HATU.

Industrial Production Methods

Industrial production may involve large-scale synthesis with optimization for yield and purity:

  • Bulk Chemical Synthesis: : Employing continuous flow reactors to enhance reaction kinetics.

  • Catalytic Processes: : Use of catalysts to improve efficiency and selectivity.

  • Purification: : Utilizing chromatography and crystallization techniques for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, affecting the pyrrolidine ring or the ethyl group on the pyrimidine.

  • Reduction: : Selective reduction can modify the functional groups while retaining the core structure.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be carried out on the pyrimidine and benzamide rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide, KMnO₄.

  • Reducing Agents: : Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution Reagents: : Halogens, alkyl halides under acidic or basic conditions.

Major Products

  • Oxidation Products: : Modified pyrrolidine or pyrimidine derivatives.

  • Reduction Products: : Hydrogenated intermediates.

  • Substitution Products: : Halo- or alkyl-substituted benzamide or pyrimidine derivatives.

Scientific Research Applications

Chemistry

N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is used as a building block for the synthesis of more complex molecules in medicinal chemistry.

Biology

The compound has applications in studying biochemical pathways, particularly those involving pyrimidine metabolism.

Medicine

Potential therapeutic uses include acting as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry

Used as an intermediate in the production of advanced pharmaceuticals and agrochemicals due to its stable and reactive nature.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism depends on its specific application:

  • Enzymatic Inhibition: : It may act as an inhibitor of enzymes involved in nucleotide synthesis or protein function.

  • Receptor Binding: : Binding to cellular receptors could modulate biological pathways.

Comparison with Similar Compounds

Unique Features

  • The presence of a fluorinated pyrimidine provides a unique combination of chemical stability and biological activity.

  • The benzamide structure offers the potential for varied interactions with biological targets.

List of Similar Compounds

  • 6-ethyl-5-fluoropyrimidine: : Shares the pyrimidine core.

  • N-(pyrrolidin-1-yl)benzamide: : Similar benzamide and pyrrolidine combination but lacks the fluorinated pyrimidine.

N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide stands out due to its multifunctional structure, which lends itself to diverse chemical reactions and applications across various fields.

Properties

IUPAC Name

N-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-2-15-17(20)19(23-12-22-15)27-14-8-9-24(11-14)16(25)10-21-18(26)13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQSFBWACZIITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CNC(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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